Azetidine-1-carboxamide
Overview
Description
Azetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. The unique structure of this compound imparts significant ring strain, making it an interesting subject of study in organic chemistry and medicinal chemistry .
Mechanism of Action
Target of Action
Azetidine-1-carboxamide primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with STAT3 by inhibiting its DNA-binding activity . This interaction disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and subsequent binding to specific DNA-response elements in target gene promoters .
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. The primary pathway is the JAK-STAT signaling pathway, which is initiated upon receptor ligand binding . The inhibition of STAT3 disrupts this pathway, leading to changes in gene transcription and, consequently, cellular responses .
Pharmacokinetics
The ring strain of azetidines, which is driven by a considerable ring strain, contributes to their reactivity . This reactivity can be triggered under appropriate reaction conditions, suggesting that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by these factors .
Result of Action
The inhibition of STAT3 by this compound results in the disruption of STAT3’s DNA-binding activity . This disruption leads to changes in gene transcription and, consequently, cellular responses . In the context of cancer, for example, this can result in the inhibition of cell growth and the induction of apoptosis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reactivity of azetidines, including this compound, can be triggered under appropriate reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Azetidine-1-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway . This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing the dimerization and subsequent DNA-binding activity of STAT3. This interaction is significant as it disrupts the signaling pathway that is often aberrantly activated in various cancers.
Cellular Effects
This compound has profound effects on different cell types and cellular processes. In cancer cells, it inhibits cell growth and induces apoptosis by blocking the STAT3 signaling pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound inhibits the phosphorylation of STAT3, leading to reduced cell viability and colony formation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SH2 domain of STAT3, which prevents the formation of STAT3 dimers and their translocation to the nucleus . This inhibition of STAT3 activity results in the downregulation of target gene expression that is crucial for cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its inhibitory effects on STAT3 over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate cell signaling and metabolism . The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells where it disrupts the STAT3 signaling pathway . This disruption leads to altered cellular metabolism and reduced energy production, contributing to the inhibition of cell growth and survival.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells with active STAT3 signaling . The efficient transport and distribution of this compound are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with STAT3 and other signaling molecules . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-1-carboxamide can be synthesized through various methods, including:
Ring Contraction: This involves the contraction of larger ring structures to form the four-membered azetidine ring.
Cycloaddition Reactions:
C–H Activation and Coupling Reactions: These methods involve the activation of C–H bonds and subsequent coupling with organometallic reagents.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the ring formation and functionalization processes. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Organometallic reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation Products: Azetidine-2-carboxylic acid derivatives.
Reduction Products: Amine derivatives of azetidine.
Substitution Products: Functionalized azetidine derivatives with various substituents.
Scientific Research Applications
Azetidine-1-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Aziridine
- Pyrrolidine
- Oxetane
Properties
IUPAC Name |
azetidine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOUGHWLCBJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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